![molecular formula C22H28N4O2 B5973704 N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide, also known as DAPTA, is a chemical compound that has attracted significant scientific interest due to its potential applications in biomedical research. DAPTA is a small molecule that has been shown to have high affinity for the CCR5 receptor, which is involved in the immune response and is a co-receptor for the human immunodeficiency virus (HIV).
科学的研究の応用
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has shown promise as a tool for biomedical research, particularly in the field of HIV/AIDS. The high affinity of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide for the CCR5 receptor makes it a potential candidate for the development of anti-HIV drugs. N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit the binding of HIV to the CCR5 receptor, which can prevent the virus from entering cells and replicating. In addition, N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has been used in studies to investigate the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders.
作用機序
The mechanism of action of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide involves its binding to the CCR5 receptor. The CCR5 receptor is a G protein-coupled receptor that is expressed on the surface of immune cells, such as T cells and macrophages. The CCR5 receptor is involved in the immune response and is also a co-receptor for HIV. When HIV binds to the CCR5 receptor, it can enter cells and replicate, leading to the progression of HIV/AIDS. N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide binds to the CCR5 receptor and blocks the binding of HIV, preventing the virus from entering cells and replicating.
Biochemical and Physiological Effects
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting HIV, N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has been shown to modulate the immune response and reduce inflammation. N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for scientific research. In addition, N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has high affinity for the CCR5 receptor, which makes it a useful tool for investigating the role of this receptor in disease. However, there are also limitations to the use of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide in lab experiments. One limitation is that N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide-based therapies for the treatment of HIV/AIDS. N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide has shown promise as a tool for inhibiting HIV, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the investigation of the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders. N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide may be a useful tool for investigating the role of this receptor in these diseases. Finally, there is interest in developing new analogs of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide that may have improved pharmacological properties, such as longer half-life and increased potency.
合成法
The synthesis of N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 2-aminooxazole, benzyl chloride, and N,N-diallylpiperazine. The synthesis involves the reaction of these starting materials in the presence of a catalyst, such as potassium carbonate, to yield N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide, making it a useful tool for scientific research.
特性
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N,N-bis(prop-2-enyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-3-10-26(11-4-2)22(27)20-18-28-21(23-20)17-25-14-12-24(13-15-25)16-19-8-6-5-7-9-19/h3-9,18H,1-2,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXGITSQIJMJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115171.P001 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。